3-Butoxy-4-hydroxybenzaldehyde

Descripción

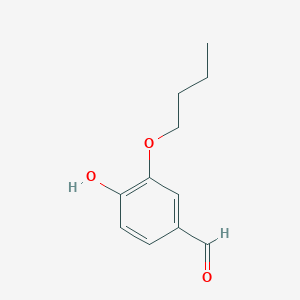

3-Butoxy-4-hydroxybenzaldehyde is a hydroxybenzaldehyde derivative characterized by a hydroxy group (-OH) at the para position (C4) and a butoxy group (-O(CH₂)₃CH₃) at the meta position (C3) on the aromatic ring. Hydroxybenzaldehydes are pivotal intermediates in pharmaceutical synthesis due to their broad bioactivity, including anticancer, antimicrobial, and antioxidant properties .

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

3-butoxy-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-2-3-6-14-11-7-9(8-12)4-5-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |

Clave InChI |

VGFKHDQDAWPTJO-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=C(C=CC(=C1)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-hydroxybenzaldehyde typically involves the reaction of 3-halo-4-hydroxybenzaldehydes with an alkali metal alkoxide (such as sodium butoxide) in the presence of a copper compound. The reaction is carried out under controlled conditions, often with the addition of a cocatalyst like carbon monoxide or formamide to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Butoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products:

Oxidation: 3-butoxy-4-hydroxybenzoic acid.

Reduction: 3-butoxy-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Butoxy-4-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-butoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit amine oxidase, leading to altered levels of neurotransmitters and other bioactive amines .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include vanillin (3-methoxy-4-hydroxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), 4-hydroxybenzaldehyde, and halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde). Table 1 summarizes their properties.

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations :

- Solubility : Vanillin’s methoxy group improves water solubility (≈1 g/100 mL), whereas the butoxy analog’s solubility is expected to be lower due to its larger hydrophobic chain .

- Steric Effects : Halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde) exhibit steric hindrance, which may reduce reactivity in further chemical modifications .

Antimicrobial Activity :

Hydroxybenzaldehydes with longer alkoxy chains (e.g., butoxy) demonstrate enhanced antimicrobial activity compared to methoxy analogs. For instance, this compound may exhibit broader-spectrum inhibition due to improved membrane penetration . In contrast, vanillin is primarily recognized for antioxidant and flavoring roles rather than potent antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.